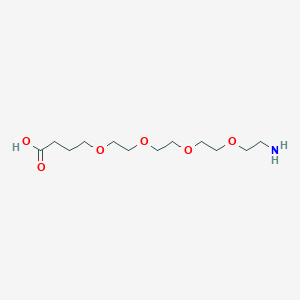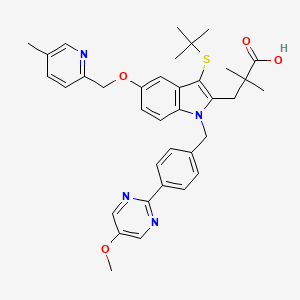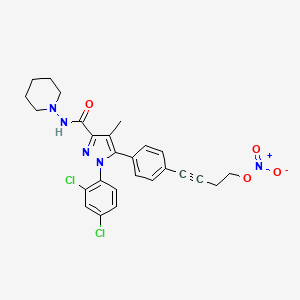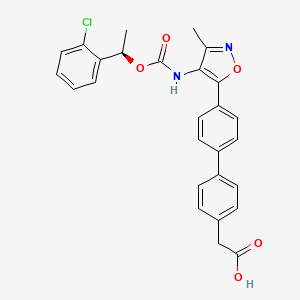
氨基-PEG4-(CH2)3CO2H
描述
Amino-PEG4-(CH2)3CO2H is a polyethylene glycol (PEG) derivative that contains an amino group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
科学研究应用
Amino-PEG4-(CH2)3CO2H has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of functionalized materials and coatings
生化分析
Biochemical Properties
Amino-PEG4-(CH2)3CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. It interacts with various enzymes, proteins, and other biomolecules. The amino group of Amino-PEG4-(CH2)3CO2H is reactive with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds. This interaction is crucial in drug delivery systems and the synthesis of bioconjugates .
Cellular Effects
Amino-PEG4-(CH2)3CO2H influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances solubility in aqueous media, which is essential for its interaction with cellular components. The compound’s ability to form stable amide bonds with primary amine groups allows it to modify proteins and peptides, impacting cell function and signaling pathways .
Molecular Mechanism
The molecular mechanism of Amino-PEG4-(CH2)3CO2H involves its interaction with biomolecules through the formation of stable amide bonds. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, while the terminal carboxylic acid reacts with primary amine groups. These interactions facilitate the modification of proteins and peptides, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG4-(CH2)3CO2H change over time. The compound is stable under storage conditions of -20°C and is shipped at ambient temperature. Over time, it may undergo degradation, impacting its long-term effects on cellular function. Studies have shown that Amino-PEG4-(CH2)3CO2H maintains its stability and reactivity for extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of Amino-PEG4-(CH2)3CO2H vary with different dosages in animal models. At lower doses, the compound effectively modifies proteins and peptides without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced .
Metabolic Pathways
Amino-PEG4-(CH2)3CO2H is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating its incorporation into metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Amino-PEG4-(CH2)3CO2H is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to move efficiently within the cellular environment. The compound’s localization and accumulation are influenced by its interactions with cellular components .
Subcellular Localization
Amino-PEG4-(CH2)3CO2H exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. The compound’s hydrophilic nature and reactive groups enable it to localize within specific cellular compartments or organelles. This localization is crucial for its activity and function, impacting cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Amino-PEG4-(CH2)3CO2H can be synthesized through a multi-step process involving the functionalization of PEG chainsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Amino-PEG4-(CH2)3CO2H involves large-scale reactions with stringent control over reaction parameters such as temperature, pH, and concentration of reactants. The process may include purification steps such as crystallization, distillation, or chromatography to ensure high purity and yield .
Types of Reactions:
Substitution Reactions: The amino group in Amino-PEG4-(CH2)3CO2H can undergo nucleophilic substitution reactions with activated esters or carbonyl compounds.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions:
EDC or DCC: Used as activators for amide bond formation.
Organic Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) to dissolve reactants and facilitate reactions
Major Products:
Amide Derivatives: Formed through the reaction of the carboxylic acid with primary amines.
Substituted PEG Compounds: Resulting from nucleophilic substitution reactions
作用机制
The mechanism of action of Amino-PEG4-(CH2)3CO2H involves its ability to form stable amide bonds with primary amines. This reactivity is facilitated by the presence of activators such as EDC or DCC, which promote the formation of a reactive intermediate. The compound can also act as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
相似化合物的比较
Amino-PEG4-(CH2)3CO2Me: Similar structure but with a methyl ester instead of a carboxylic acid.
Amino-PEG4-(CH2)3CO2Et: Similar structure but with an ethyl ester instead of a carboxylic acid
Uniqueness: Amino-PEG4-(CH2)3CO2H is unique due to its terminal carboxylic acid, which allows for the formation of stable amide bonds with primary amines. This property makes it highly versatile for use in various chemical and biological applications .
属性
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)


